3-Fluoro-4-iodoaniline
Overview
Description
3-Fluoro-4-iodoaniline is an organic compound with the chemical formula C6H5FIN. It is a yellow crystalline powder at room temperature with a density of 2.25 g/cm³ and a melting point of 72-74°C . This compound is slightly soluble in water and has good solubility in many organic solvents such as ethanol, chloroform, and dichloromethane . It is widely used as an intermediate in the synthesis of various drugs and compounds due to its ability to participate in a variety of organic synthesis reactions .
Preparation Methods
3-Fluoro-4-iodoaniline can be synthesized through several methods. One common method involves the reaction of aniline iodide with boron trifluoride or its salts . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained .
Chemical Reactions Analysis
3-Fluoro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in aryl substitution reactions, where the iodine atom is replaced by other substituents.
Coupling Reactions: It is used in coupling reactions to form more complex molecules.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups into the molecule.
Common reagents used in these reactions include palladium catalysts, boron trifluoride, and various organic solvents. The major products formed from these reactions are often intermediates for further synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-Fluoro-4-iodoaniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs.
Agrochemicals: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Dyestuffs: The compound is also used in the production of dyes for various industrial applications.
Mechanism of Action
The mechanism by which 3-Fluoro-4-iodoaniline exerts its effects is primarily through its participation in chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and allows for selective functionalization in synthetic processes .
Comparison with Similar Compounds
3-Fluoro-4-iodoaniline can be compared with other halogenated anilines such as:
2-Fluoro-4-iodoaniline: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and applications.
3-Fluoro-4-methylbenzonitrile: Another fluorinated compound with different functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
3-Fluoro-4-iodoaniline, with the molecular formula and CAS number 656-66-6, is a halogenated aniline derivative that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to interact with biological systems, making it a compound of interest in medicinal chemistry and toxicology.
This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring. This substitution pattern can significantly influence its biological activity. The compound has a molecular weight of approximately 237.01 g/mol and is slightly soluble in water (228.3 mg/L at 25°C) .
Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C6H5FIN |
Molecular Weight | 237.01 g/mol |
CAS Number | 656-66-6 |
PubChem CID | 15475546 |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit antimicrobial properties due to their ability to interact with biological targets . The halogen substitutions may enhance the compound's efficacy against various bacterial strains.
Anticancer Activity
Some studies suggest that halogenated anilines have potential anticancer activities. The structural characteristics of this compound allow it to engage in interactions that may inhibit cancer cell proliferation . The specific mechanisms are still under investigation, but preliminary data indicate promising results in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). The presence of fluorine and iodine atoms affects the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.
Table: SAR Insights
Substituent | Effect on Activity | Reference |
---|---|---|
Fluorine | Increases metabolic stability | |
Iodine | Enhances interaction with biological targets | |
Positioning | Variations in position lead to different activity profiles |
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of halogenated anilines can induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms .
- Toxicological Assessments : Toxicity studies conducted on earthworms exposed to related compounds demonstrated significant metabolic changes, indicating potential environmental impacts and bioaccumulation risks associated with such halogenated compounds .
Properties
IUPAC Name |
3-fluoro-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVJHBHRIXJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573117 | |
Record name | 3-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-66-6 | |
Record name | 3-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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